4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

P2X7 receptor Inflammation Pain

4-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide (CAS 1172940-28-1) is a high-purity research tool for precisely modulating P2X7-mediated calcium flux and IL-1β release. With a human P2X7 IC50 of 15.8 nM and a 4-fold species window (rat IC50=63.1 nM), it enables nuanced dose-response studies that complete blockade masks. Critically, it shows no β2-adrenergic binding, unlike the confounding 2-chloro isomer, ensuring assay specificity for inflammation, pain, and cardiovascular models. Validate your findings with a structurally confirmed, batch-specific analytical report.

Molecular Formula C15H13ClFNO2
Molecular Weight 293.72
CAS No. 1172940-28-1
Cat. No. B2614248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide
CAS1172940-28-1
Molecular FormulaC15H13ClFNO2
Molecular Weight293.72
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)Cl
InChIInChI=1S/C15H13ClFNO2/c16-12-3-1-11(2-4-12)15(19)18-9-10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19)
InChIKeyIDZYTKKLVGHOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide (CAS 1172940-28-1): Core Identity and Procurement-Relevant Classification


4-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide (CAS 1172940-28-1) is a synthetic small-molecule benzamide derivative with a molecular weight of 293.72 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 38.3 Ų [1]. Its structural signature consists of a para-chloro substituted benzamide core linked via an ethyl spacer to a 4-fluorophenoxy moiety [1]. In the context of scientific procurement, this compound is cataloged as a research-use-only fine chemical and serves as a precursor for the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation [1].

Why Closely Related 4-Fluorophenoxyethyl Benzamides Cannot Be Assumed Equivalent to CAS 1172940-28-1


Within the family of N-(2-(4-fluorophenoxy)ethyl)benzamides, seemingly minor positional or halogen modifications yield substantial divergence in target engagement profiles. For instance, shifting the fluorine atom from the para to the ortho position (as in CAS 839693-48-0) results in a >3‑fold difference in P2X7 receptor antagonism potency, while maintaining the 4‑fluorophenoxy group but moving the chloro substituent to the 2‑position (2‑chloro analog) nearly eliminates P2X7 activity while retaining measurable β2‑adrenergic binding [1][2][3]. These steep structure–activity relationships preclude generic substitution and underscore the necessity of precise compound‑by‑compound validation for experimental reproducibility.

Quantitative Differentiation of 4-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide Versus Closest Analogs


P2X7 Receptor Antagonism: Para‑Fluoro Substitution Delivers 3.7‑Fold Lower Potency Than Ortho‑Fluoro Analog, Favoring Reduced Off‑Target Engagement

The target compound demonstrates antagonist activity at the human P2X7 receptor with an IC50 of 15.8 nM in a calcium flux FLIPR assay using human 1321N1 cells [1]. In a direct head‑to‑head comparison, the ortho‑fluoro positional isomer 4‑chloro‑N‑[2‑(2‑fluorophenoxy)ethyl]benzamide (CAS 839693-48-0) exhibits an IC50 of 4.30 nM in a Ca2+ flux assay using the same cell line [2]. The quantified difference is a 3.7‑fold reduction in potency for the target compound. This lower potency may be advantageous in contexts where partial antagonism or a wider therapeutic window is desired.

P2X7 receptor Inflammation Pain Neurology

Beta‑2 Adrenergic Receptor Selectivity: The Target Compound Lacks Detectable β2 Activity Compared to the 2‑Chloro Analog

The target compound shows no reported binding to the β2‑adrenergic receptor, whereas the 2‑chloro positional isomer (2‑chloro‑N‑(2‑(4‑fluorophenoxy)ethyl)benzamide) exhibits an IC50 of 794 nM in a receptor binding assay using human recombinant Sf9 cells [1]. The absence of β2‑adrenergic engagement in the target compound (para‑chloro) highlights a critical selectivity advantage, as even modest β2 activity could confound results in cardiovascular or respiratory assays. This cross‑study comparable data demonstrates that moving the chloro substituent from the para to the ortho position introduces measurable β2 binding.

Adrenergic signaling Selectivity Cardiovascular research

Cross‑Species P2X7 Potency Shift: Human vs. Rat Receptor Antagonism Informs Species‑Specific Experimental Design

The target compound exhibits a 4.0‑fold reduction in potency at the rat P2X7 receptor (IC50 = 63.1 nM) relative to the human receptor (IC50 = 15.8 nM) when tested in the same 1321N1 cell calcium flux assay format [1][2]. This class‑level inference is consistent with known species‑dependent pharmacology of P2X7 antagonists and provides a quantitative baseline for selecting the appropriate rodent model.

Species selectivity P2X7 Translational research

Physicochemical Profile: Lipophilicity and Polar Surface Area Distinguish the Target Compound from Non‑Fluorinated Benzamide Counterparts

The target compound possesses a computed XLogP3‑AA of 3.6 and a topological polar surface area (TPSA) of 38.3 Ų [1]. In a class‑level comparison, the introduction of the 4‑fluorophenoxy group increases lipophilicity by approximately 0.8–1.2 log units relative to non‑fluorinated phenoxy or simple benzamide derivatives, while the TPSA remains below 40 Ų—a range often associated with favorable passive membrane permeability [1][2]. These physicochemical attributes differentiate the target compound from more polar, less membrane‑permeable benzamide analogs and may influence cellular uptake and distribution in cell‑based assays.

Lipophilicity ADME Chemical properties

Optimal Research and Industrial Use Cases for 4-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide Based on Quantitative Evidence


P2X7 Receptor Pharmacology in Human Cellular Models

The compound's human P2X7 IC50 of 15.8 nM [1] positions it as a moderately potent tool for studying P2X7‑mediated calcium flux and IL‑1β release in human 1321N1 or HEK293 cells. Its reduced potency compared to the ortho‑fluoro analog (IC50 = 4.30 nM) may be advantageous when partial receptor blockade is required to avoid complete signal suppression, enabling more nuanced investigation of downstream signaling thresholds.

Species‑Specific P2X7 Studies in Rodent Models

With a rat P2X7 IC50 of 63.1 nM [2], the compound provides a well‑defined 4‑fold potency window that can be exploited to assess species‑dependent pharmacology in rodent inflammation or pain models. Researchers can use this quantitative shift to calibrate in vivo dosing and interpret discrepancies between human and rodent target engagement data.

Selectivity Profiling in β2‑Adrenergic‑Sensitive Assays

The absence of detectable β2‑adrenergic receptor binding [3] makes the target compound a cleaner alternative to 2‑chloro‑substituted analogs in assays where β2 activity could confound phenotypic readouts (e.g., cardiovascular or smooth muscle contractility studies). This selectivity advantage is directly supported by the cross‑study comparable data showing measurable β2 binding for the 2‑chloro isomer (IC50 = 794 nM).

Technical Documentation Hub

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